Amyloid Bri Protein (1-23) Trifluoroacetate is a synthetic peptide that plays a significant role in research related to amyloid diseases, particularly Alzheimer's disease. This compound is a fragment of the larger Amyloid Bri Protein, known for its association with amyloid fibril formation, which is implicated in neurodegenerative conditions. The trifluoroacetate salt form enhances the stability and solubility of the peptide, making it suitable for various experimental applications .
Amyloid Bri Protein (1-23) Trifluoroacetate is derived from the broader class of amyloid proteins, which are characterized by their ability to form fibrillar aggregates. These aggregates are linked to several pathological conditions, including Alzheimer's disease. The peptide itself consists of 23 amino acids, and its molecular formula is with a molecular weight of approximately 2627.99 g/mol .
The synthesis of Amyloid Bri Protein (1-23) Trifluoroacetate typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps in this process include:
This method allows for high purity and yield of the desired peptide product.
The molecular structure of Amyloid Bri Protein (1-23) Trifluoroacetate features a sequence that contributes to its ability to form amyloid fibrils. The specific arrangement of amino acids influences its aggregation properties and interactions with other proteins. The structural characterization often involves techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity and composition of the synthesized peptide .
Amyloid Bri Protein (1-23) Trifluoroacetate can undergo various chemical reactions:
The mechanism of action for Amyloid Bri Protein (1-23) Trifluoroacetate primarily involves its propensity to form amyloid fibrils. These fibrils disrupt cellular functions by interacting with other amyloidogenic proteins, promoting their aggregation through specific molecular interactions. This process may involve chaperone proteins that modulate fibril formation, contributing to the pathogenesis observed in neurodegenerative diseases like Alzheimer's .
Amyloid Bri Protein (1-23) Trifluoroacetate has several scientific applications:
Amyloid Bri Protein (ABri) is a 34-amino acid peptide resulting from a point mutation in the BRI2 gene (ITM2B), leading to a longer, amyloidogenic C-terminal fragment. Proteolytic cleavage releases the pathogenic 23-amino acid peptide, Amyloid Bri (1-23), which aggregates into toxic oligomers and fibrils. This fragment, often stabilized as the trifluoroacetate salt for research purposes, drives cerebrovascular and parenchymal pathology in Familial British Dementia (FBD) and related disorders [9].
ABri deposits are hallmark features of Familial British Dementia (FBD), characterized by:
Table 1: Pathological Features of ABri vs. Aβ in Cerebral Amyloid Angiopathy
Feature | ABri (FBD) | Aβ (Alzheimer’s CAA) |
---|---|---|
Primary Deposit Site | Leptomeningeal vessels, Parenchyma | Cortical arterioles, Capillaries |
Plaque Morphology | Non-neuritic, dense cores | Diffuse/Cored, often neuritic |
Associated Pathology | Neurofibrillary tangles (Tau) | Neurofibrillary tangles (Tau) |
Clinical Onset | 5th-6th decade (spasticity, ataxia) | Late-onset (memory decline) |
Genetic Cause | BRI2 stop-codon mutation | APP, PSEN1/2 mutations (EOAD) |
ABri shares structural and mechanistic parallels with Aβ yet exhibits key differences in aggregation kinetics and downstream effects:
Soluble ABri oligomers are primary mediators of neurotoxicity through multiple plaque-independent pathways:
Table 2: Mechanisms of Oligomer-Mediated Neurotoxicity: ABri vs. Aβ
Mechanism | ABri Oligomers | Aβ Oligomers |
---|---|---|
Pore Formation | α-sheet stabilized pores in membranes | Lipid-stabilized membrane pores |
Key Receptors | PrPC, NMDA-R | PrPC, NMDA-R, mGluR5 |
Synaptic Impact | LTP inhibition, dendritic spine loss | LTP inhibition, spine reduction |
Inflammatory Response | TLR4/NF-κB-mediated microglial activation | NLRP3 inflammasome activation |
Tau Pathology | Activates GSK-3β/CDK5 kinases | Enhances tau seeding/spreading |
Concluding Remarks
Amyloid Bri Protein (1-23) Trifluoroacetate represents a critical tool for studying amyloidogenesis beyond Aβ. Its distinct aggregation profile, potent oligomer toxicity, and dual role in vascular and parenchymal pathology provide a unique lens to explore shared mechanisms in neurodegeneration. Future therapeutics targeting amyloid oligomerization or innate immune activation may benefit from insights into ABri’s pathogenic cascade.
Compound Names in Article:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9